8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one
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Overview
Description
“8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one” is a mouthful, but its chemical structure holds promise. Let’s break it down:
Chemical Formula: C₁₉H₁₈FN₃O
Molecular Weight: 234.33 g/mol
This compound belongs to the quinoline family, which has significant roles in natural and synthetic chemistry. Quinoline-2,4-diones (like our compound) exhibit diverse tautomeric forms, with the most common being the structure where the carbonyl groups, CH₂-3, and NH of the quinoline moiety are involved .
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound remain proprietary. researchers likely optimize existing synthetic routes to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Reactivity:: Our compound can participate in various chemical reactions, including:
Oxidation: Oxidative processes can modify the fluorine or phenyl substituents.
Reduction: Reduction reactions may alter the pyrazoloquinoline ring system.
Substitution: Substituents on the phenyl ring can undergo substitution reactions.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products depend on the reaction conditions and substituents. Potential products include derivatives with altered fluorine or phenyl groups.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives for potential drug candidates.
Materials Science: Investigating their properties for novel materials.
Biological Activity: Studying its effects on cellular processes.
Drug Development: Screening for therapeutic applications.
Pharmaceuticals: Potential drug leads.
Agrochemicals: Crop protection.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further research is needed to unravel its mode of action.
Properties
Molecular Formula |
C16H20FN3O |
---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H20FN3O/c17-10-6-7-14-12(8-10)15-13(9-18-14)16(21)20(19-15)11-4-2-1-3-5-11/h1-5,10,12-15,18-19H,6-9H2 |
InChI Key |
PMGQPGMUALRMDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1F)C3C(CN2)C(=O)N(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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